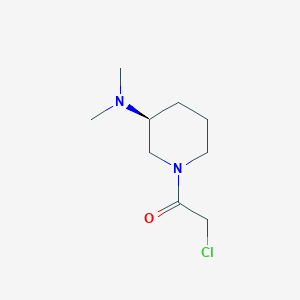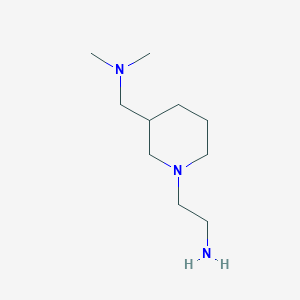
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone is a chemical compound that features a chloro-substituted ethanone group attached to a piperidine ring with a dimethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone typically involves the reaction of 3-dimethylamino-piperidine with a chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions are employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Applications De Recherche Scientifique
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies investigating the interaction of chloro-substituted ethanones with biological macromolecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets through electrostatic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1,1,1-trimethoxyethane
- 2-Chloro-1,1-difluoroethylene
- 2-Chloro-1-phenylethanone
Uniqueness
2-Chloro-1-((S)-3-dimethylamino-piperidin-1-yl)-ethanone is unique due to its specific combination of a chloro-substituted ethanone group and a piperidine ring with a dimethylamino substituent. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and organic synthesis.
Propriétés
IUPAC Name |
2-chloro-1-[(3S)-3-(dimethylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZLYBLAIHOFS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCN(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Carboxymethyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B7917198.png)
![[4-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7917199.png)
![2-[(S)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7917207.png)
![2-[4-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B7917209.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-dimethyl-amine](/img/structure/B7917225.png)

![[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7917235.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine](/img/structure/B7917241.png)
![[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-isopropyl-methyl-amine](/img/structure/B7917243.png)
![[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-methyl-amine](/img/structure/B7917253.png)
![[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine](/img/structure/B7917265.png)
![[1-(2-Amino-ethyl)-piperidin-3-ylmethyl]-cyclopropyl-methyl-amine](/img/structure/B7917272.png)


